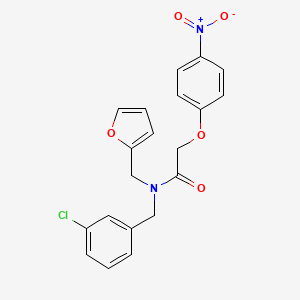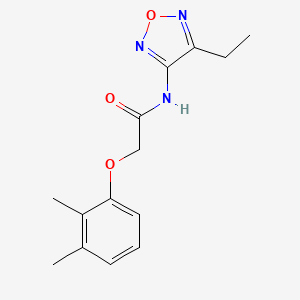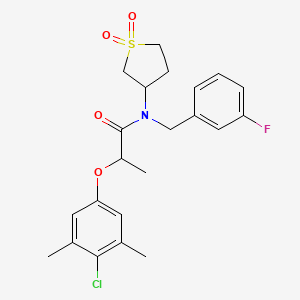
N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acetamide Backbone: This can be achieved by reacting 2-(4-nitrophenoxy)acetic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with N-[(3-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]amine to form the acetamide.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of furanones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biochemical pathways and interactions due to its ability to interact with multiple molecular targets.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic and heterocyclic rings can engage in π-π stacking interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(3-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a nitro group.
N-[(3-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-aminophenoxy)acetamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N-[(3-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly interesting for applications requiring specific redox behavior or interactions with electron-rich systems.
Properties
Molecular Formula |
C20H17ClN2O5 |
|---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C20H17ClN2O5/c21-16-4-1-3-15(11-16)12-22(13-19-5-2-10-27-19)20(24)14-28-18-8-6-17(7-9-18)23(25)26/h1-11H,12-14H2 |
InChI Key |
CRCYGPRFSGQHOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide](/img/structure/B11398364.png)

![3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-propoxybenzamide](/img/structure/B11398377.png)
![5-butyl-9-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11398381.png)
![N-[2-(1-methyl-5-{[(3-methylphenoxy)acetyl]amino}-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B11398387.png)
![3-ethyl-6-phenyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11398396.png)
![methyl [3-(4-chlorobenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate](/img/structure/B11398404.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(propylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11398407.png)
![N-(3,4-dimethoxybenzyl)-2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11398408.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B11398428.png)
![3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11398431.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B11398436.png)

